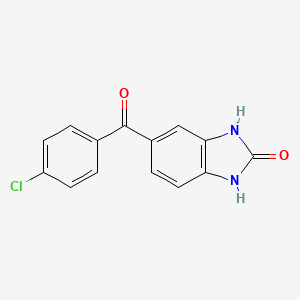

5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Overview

Description

The compound “5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a synthetic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. However, Sigma-Aldrich does not collect analytical data for this product1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a similar structure1. Another related compound, “quinolin-8-yl 4-chlorobenzoate”, was synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride2.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a linear formula of C33H35Cl2N3O61.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Benzothiazepines and Isothiazole Derivatives

The compound is used in the synthesis of benzothiazepines and isothiazole derivatives. The reactions involve the use of 5-substituted-2-aminobenzenethiols and δ-(4-chlorobenzoyl)acrylic acids, leading to various substituents in the final compounds (Upreti et al., 1996). Additionally, it is utilized in the synthesis of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, showing significant anti-inflammatory activity (Regiec et al., 2006).

Molecular Docking Studies

The compound has been involved in FT-IR and FT-Raman spectroscopic studies, quantum chemical analysis, and molecular docking studies. These studies provide insights into the molecule's stability, shape, charge density distribution, and site of chemical reactivity, which are crucial for understanding its pharmacological importance (Venil et al., 2021).

Formation of Novel Compounds

It is involved in reactions leading to the formation of various novel compounds like pyrazole, oxadiazole, and oxadiazine derivatives. These compounds are synthesized under specific conditions, providing a deeper understanding of the solvent's role and the observed conversions (Hassan et al., 2005).

Biological and Pharmacological Activities

Antimicrobial and Antiproliferative Activities

Derivatives synthesized from this compound demonstrate antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety show significant biological properties, including inhibition of HCT-116 cancer cells (Mansour et al., 2020).

Synthesis of Antimicrobial Agents

The compound contributes to the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibit notable antibacterial and antifungal activity against various clinical isolates of bacteria and fungi (Reddy et al., 2010).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is considered hazardous by the 2012 OSHA Hazard Communication Standard56.

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, a related compound, “5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline”, is mentioned as a versatile chemical compound widely used in scientific research7.

properties

IUPAC Name |

5-(4-chlorobenzoyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13(18)9-3-6-11-12(7-9)17-14(19)16-11/h1-7H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRBYHPVIKCVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

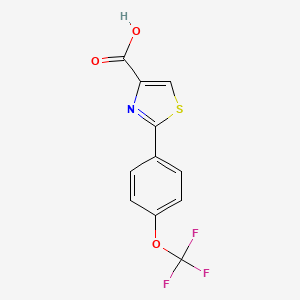

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)

![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)